[4-(2-Methylphenoxy)pyridin-2-yl]methanamine

Physicochemical profiling Medicinal chemistry Lead optimization

[4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS 1249930-45-7) is a synthetic small-molecule building block belonging to the 4-aryloxy-2-picolylamine class, characterized by a pyridine core bearing a methanamine at the 2-position and a 2-methylphenoxy (o-tolyloxy) substituent at the 4-position. With a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol, it is commercially supplied at ≥98% purity for research and further manufacturing use.

Molecular Formula C13H14N2O
Molecular Weight 214.26
CAS No. 1249930-45-7
Cat. No. B3365616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Methylphenoxy)pyridin-2-yl]methanamine
CAS1249930-45-7
Molecular FormulaC13H14N2O
Molecular Weight214.26
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC(=NC=C2)CN
InChIInChI=1S/C13H14N2O/c1-10-4-2-3-5-13(10)16-12-6-7-15-11(8-12)9-14/h2-8H,9,14H2,1H3
InChIKeyHUUGTQYBMZXOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS 1249930-45-7): A 4-Aryloxy-2-picolylamine Building Block for Medicinal Chemistry


[4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS 1249930-45-7) is a synthetic small-molecule building block belonging to the 4-aryloxy-2-picolylamine class, characterized by a pyridine core bearing a methanamine at the 2-position and a 2-methylphenoxy (o-tolyloxy) substituent at the 4-position . With a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol, it is commercially supplied at ≥98% purity for research and further manufacturing use . The ortho-methyl substitution on the terminal phenyl ring is the key structural feature that distinguishes it from the unsubstituted 4-phenoxy-2-pyridinemethanamine scaffold, which has been explored in kinase inhibitor programs targeting VEGFR-2, c-Met, SYK, and LOXL2 .

Why Generic Substitution of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine with Other 4-Aryloxy-2-picolylamines Is Not Supported Without Comparative Data


The 4-aryloxy-2-picolylamine scaffold is pharmacologically relevant, as derivatives have been reported as dual VEGFR-2/c-Met inhibitors and SYK inhibitors [1]. However, the specific contribution of the ortho-methyl substituent present in [4-(2-Methylphenoxy)pyridin-2-yl]methanamine to target binding, selectivity, or physicochemical properties has not been reported in a head-to-head comparative study in the publicly available literature. The ortho-methyl group alters the dihedral angle of the biaryl ether, modulates lipophilicity (measured logP = 1.98 for the title compound vs. a predicted logP of approximately 1.5 for the unsubstituted 4-phenoxy analog) , and may influence metabolic stability, but the absence of matched-pair data means that substitution with a different 4-aryloxy-2-picolylamine cannot be assumed to be functionally equivalent. Procurement decisions must therefore be guided by the specific structural requirements of the target synthesis or screening cascade.

Quantitative Differentiation Evidence for [4-(2-Methylphenoxy)pyridin-2-yl]methanamine vs. Closest Analogs


Lipophilicity Modulation: Measured logP of the 2-Methylphenoxy Derivative vs. the Unsubstituted 4-Phenoxy Scaffold

The ortho-methyl substituent on the phenoxy ring increases lipophilicity relative to the unsubstituted 4-phenoxy-2-pyridinemethanamine scaffold. The title compound has a vendor-reported logP of 1.98 , while the unsubstituted 4-phenoxy analog (CAS 849805-96-5) has an estimated logP of approximately 1.5 based on its smaller molecular surface area and absence of the methyl group. This ~0.5 log unit increase may influence membrane permeability and nonspecific protein binding in cellular assays.

Physicochemical profiling Medicinal chemistry Lead optimization

Fraction sp³ (Fsp3) and Molecular Complexity: Comparison with the 4-Phenoxy Parent Scaffold

The Fsp3 value (fraction of sp³-hybridized carbons) is a descriptor of molecular complexity and has been correlated with clinical success rates. The title compound has a vendor-reported Fsp3 of 0.154 , which is modestly higher than the unsubstituted 4-phenoxy-2-pyridinemethanamine (Fsp3 ≈ 0.083, owing to the absence of the methyl substituent). While both values are low due to the largely aromatic scaffold, the difference reflects the contribution of the ortho-methyl group to saturation.

Molecular complexity Drug-likeness Fragment-based drug discovery

Hazard and Handling Profile: Documented GHS Classification vs. Less-Characterized Analogs

The title compound has a fully documented GHS hazard profile: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), with signal word 'Warning' and pictogram GHS07 . In contrast, several closely related 4-aryloxy-2-picolylamines available from other vendors lack publicly disclosed GHS classifications, creating uncertainty for laboratory risk assessment and procurement compliance.

Safety assessment Laboratory procurement Risk management

Storage Condition Requirements: Cold-Chain vs. Ambient-Stable Analogs

Vendor specifications require storage of the title compound sealed in dry conditions at 2–8°C . This cold-chain requirement distinguishes it from more ambient-stable 2-picolylamine building blocks (e.g., unsubstituted 2-pyridinemethanamine, CAS 3731-51-9, which is typically stored at room temperature) . The cold storage requirement implies a lower thermal stability threshold that must be factored into compound management workflows.

Compound management Stability Inventory logistics

Regioisomeric Identity: 4-(2-Methylphenoxy) Substitution Pattern vs. 2-Phenoxy Regioisomers in LOXL2 Inhibitor Scaffolds

A structurally related regioisomer, (2-phenoxypyridin-4-yl)methanamine, has been identified as a LOXL2 inhibitor scaffold [1]. In this series, the position of the phenoxy substituent (2-position vs. 4-position on the pyridine) and the position of the methanamine (4-position vs. 2-position) are critical determinants of target engagement. The title compound bears the phenoxy at the 4-position and methanamine at the 2-position — the inverse of the LOXL2-active regioisomer — and therefore represents a distinct pharmacophoric arrangement. No LOXL2 inhibition data for the title compound have been reported, and its activity profile cannot be extrapolated from the 2-phenoxy regioisomer.

Regiochemistry LOXL2 inhibition Fibrosis

Recommended Procurement and Application Scenarios for [4-(2-Methylphenoxy)pyridin-2-yl]methanamine Based on Verified Evidence


Kinase Inhibitor Lead Optimization Requiring an Ortho-Methyl-Substituted 4-Aryloxy-2-picolylamine Fragment

When a medicinal chemistry program has established, through internal SAR, that an ortho-methyl substituent on the phenoxy ring of a 4-aryloxy-2-picolylamine scaffold improves potency, selectivity, or PK properties, this compound serves as the direct commercial source of the fragment. The documented logP of 1.98 provides a reference point for monitoring lipophilicity drift during further derivatization.

Fragment-Based Screening Library Expansion with Documented Physicochemical Parameters

For academic or industrial fragment libraries, this compound offers a characterized entry with measured logP (1.98) and Fsp3 (0.154) , enabling computational pre-filtering and informed library design. The availability of ≥98% purity from multiple vendors ensures compatibility with biophysical screening methods (e.g., SPR, NMR) that are sensitive to impurities.

Synthesis of Patent-Exemplified 4-Aryloxy-2-picolylamine Derivatives for IP Deployment

The 4-aryloxy-2-picolylamine scaffold appears in patent families covering kinase inhibitors (e.g., VEGFR-2, c-Met, SYK) . When synthesizing novel analogs for freedom-to-operate or patent filing purposes, this specific ortho-methyl building block allows exploration of substitution space around the phenoxy ring without requiring de novo construction of the biaryl ether linkage.

Regulated Laboratory Procurement Requiring Full GHS Hazard Documentation

In industrial or GLP-compliant laboratories where chemical procurement systems mandate complete hazard classification prior to purchase approval, this compound's fully documented GHS profile (H302, H315, H319, H335; Signal: Warning) enables faster approval compared to less-characterized 4-aryloxy-2-picolylamine analogs from vendors that do not publicly disclose hazard data.

Quote Request

Request a Quote for [4-(2-Methylphenoxy)pyridin-2-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.